molecular formula C15H12O2 B1217009 Isoflavanone CAS No. 4737-27-3

Isoflavanone

Cat. No.: B1217009
CAS No.: 4737-27-3
M. Wt: 224.25 g/mol
InChI Key: RTRZOHKLISMNRD-UHFFFAOYSA-N
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Description

Isoflavanone is a type of flavonoid, a class of secondary metabolites found predominantly in leguminous plants. These compounds are derived from the phenylpropanoid pathway and play significant roles in plant-environment interactions, including defense mechanisms against pathogens. Isoflavanones are structurally similar to isoflavones but differ in the position of the phenyl group on the flavonoid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoflavanones can be synthesized through various methods, including the cyclization of 2’-hydroxydihydrochalcones. One common synthetic route involves the palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones. This method is efficient and allows for the production of a variety of flavones and flavanones under mild conditions .

Industrial Production Methods: Industrial production of isoflavones, including isoflavanones, often involves the extraction from plant sources such as soybeans. Chromatographic methods, including liquid chromatography and mass spectrometry, are used to isolate and identify the structures of these compounds .

Scientific Research Applications

Mechanism of Action

Isoflavanones exert their effects primarily through their interaction with estrogen receptors. They act as selective estrogen receptor modulators, mimicking or blocking the effects of estrogen in various tissues. This interaction is due to their structural similarity to mammalian 17β-estradiol . Isoflavanones also play roles in plant defense by inducing the expression of nodulation genes and acting as phytoalexins .

Comparison with Similar Compounds

Uniqueness: Isoflavanones are unique due to their specific hydroxylation patterns and their role as intermediates in the biosynthesis of other bioactive flavonoids. Their ability to act as phytoalexins and their selective estrogen receptor modulating activity distinguish them from other similar compounds .

Properties

IUPAC Name

3-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZOHKLISMNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963817
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-27-3
Record name 2,3-Dihydro-3-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4737-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoflavone (3.00 g) was dissolved in acetic acid (100 ml), and the solution hydrogenated at 50°-60° and 10.4-13.8 atm using 10% w/v palladium or carbon catalyst. The solution was filtered and evaporated, and the residue chromatographed on alumina, eluting with toluene. The product thus obtained gave, on recrystallisation from petroleum ether, (60°-80°) isoflavanone, 0.90 g., m.pt 73°-76°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the reported biological activities of isoflavanones?

A1: Isoflavanones demonstrate a wide array of biological activities, including:

  • Antifungal activity: Certain isoflavanones act as phytoalexins, compounds produced by plants in response to fungal attack. Diphysolone, isolated from Diphysa robinioides, is one such example. []
  • Antibacterial activity: Several isoflavanones, particularly those with prenyl groups, exhibit antibacterial activity, notably against cariogenic bacteria and even methicillin-resistant Staphylococcus aureus (MRSA). [, , ]
  • Anti-tumor activity: Some isoflavanones display cytotoxicity against various cancer cell lines, suggesting potential as anti-cancer agents. [, , ]
  • Antioxidant activity: Certain isoflavanones, like echinoisoflavanone and sophorathis compound D, possess antioxidant properties and can scavenge free radicals. [, ]
  • Anti-platelet activity: 5,7,4'-trihydroxy 3'-methoxy this compound, isolated from Emblica officinalis, has shown significant inhibitory activity on platelet aggregation, suggesting potential for cardiovascular disease management. []
  • Immunosuppressive activity: Geranylated isoflavanones from Campylotropis hirtella demonstrated immunosuppressive effects on both T and B lymphocytes. []
  • Estrogenic and anti-estrogenic activity: Some isoflavanones can interact with estrogen receptors, exhibiting either estrogenic or anti-estrogenic effects depending on their structure and the target tissue. [, ]

Q2: How do isoflavanones exert their antifungal effects?

A2: While the precise mechanisms vary depending on the specific this compound and fungal species, they generally disrupt fungal cell processes, such as:

    Q3: How significant is the role of prenylation in the biological activity of isoflavanones?

    A3: Prenylation, the addition of isoprenyl units to the this compound core structure, significantly influences their biological activity. For instance, prenylated isoflavanones often exhibit stronger cytotoxicity and antibacterial activity compared to their non-prenylated counterparts. [, , ]

    Q4: Can isoflavanones induce the germination of parasitic plants?

    A4: Yes, certain isoflavanones, like uncinanone B, can stimulate the germination of parasitic plants like Striga hermonthica. This finding suggests a potential role of isoflavanones in the allelopathic interactions between plants. []

    Q5: What is the basic chemical structure of isoflavanones?

    A5: Isoflavanones are a subclass of flavonoids characterized by a 3-phenylchroman-4-one skeleton. They are structurally similar to flavones but differ in the position of the phenyl group attachment on the chroman ring.

    Q6: Can you describe a common method for synthesizing isoflavanones?

    A7: One common approach involves the use of deoxybenzoins as starting materials. They can be reacted with formaldehyde under basic conditions to form isoflavanones. This method allows for structural diversity by utilizing various substituted deoxybenzoins. [, ]

    Q7: How does the stereochemistry at the C3 position of isoflavanones influence their biological activity?

    A8: The stereochemistry at the C3 position is crucial for biological activity. For example, studies have shown that (3R)-isoflavanones are generally more potent inhibitors of certain enzymes than their (3S)-counterparts. [, ]

    Q8: What is the significance of the hydroxyl groups in the this compound structure?

    A9: The number and position of hydroxyl groups significantly affect the isoflavanones' properties, including their solubility, antioxidant activity, and ability to interact with biological targets. [, ]

    Q9: What are some strategies for synthesizing isoflavanones with specific stereochemistry?

    A9: Several asymmetric synthetic approaches have been developed to achieve stereoselective synthesis of isoflavanones, including:

    • Catalytic asymmetric alkylation: Utilizing chiral catalysts to control the stereochemistry during the alkylation of isoflavanones at the C3 position. []
    • Dynamic kinetic resolution: Employing a chiral catalyst to selectively transform one enantiomer of a racemic this compound, leading to an enantioenriched product. []

    Q10: What is known about the metabolism of isoflavanones in humans?

    A11: Research suggests that gut microflora play a significant role in metabolizing isoflavones, which are often precursors to isoflavanones. Studies using in vitro fermentation with human fecal flora have identified various metabolites, including isoflavanones and α-methyldeoxybenzoins, indicating the potential for biotransformation in the gut. []

    Q11: Are there any known toxicity concerns associated with isoflavanones?

    A11: While isoflavanones are generally considered safe, further research is needed to fully understand their potential toxicity, particularly with long-term exposure.

    Q12: How can the delivery of isoflavanones to specific targets be improved?

    A12: Various drug delivery strategies, such as encapsulation in nanoparticles or conjugation to targeting ligands, could potentially enhance the targeted delivery and efficacy of isoflavanones.

    Q13: What analytical techniques are commonly used to characterize and quantify isoflavanones?

    A13: Several analytical techniques are employed, including:

    • High-performance liquid chromatography (HPLC): For separation and quantification of isoflavanones in complex mixtures. []
    • Mass spectrometry (MS): For structural elucidation and identification of isoflavanones and their metabolites. [, , ]
    • Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and stereochemistry of isoflavanones. [, , , , ]

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